5-(Cyclohexylmethyl)-2-hydroxybenzonitrile
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Overview
Description
5-(Cyclohexylmethyl)-2-hydroxybenzonitrile is an organic compound that features a cyclohexylmethyl group attached to a hydroxybenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-hydroxybenzonitrile typically involves the reaction of cyclohexylmethyl bromide with 2-hydroxybenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-(Cyclohexylmethyl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
5-(Cyclohexylmethyl)-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethyl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylbenzene: Lacks the hydroxy and nitrile groups, making it less reactive.
2-Hydroxybenzonitrile: Lacks the cyclohexylmethyl group, resulting in different chemical properties.
Cyclohexylmethyl-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8H2 |
InChI Key |
RJNGHVDLFPCFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)O)C#N |
Origin of Product |
United States |
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